3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

Catalog No.
S1513804
CAS No.
16152-10-6
M.F
C24H17N3
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

CAS Number

16152-10-6

Product Name

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

IUPAC Name

4-naphthalen-1-yl-3,5-diphenyl-1,2,4-triazole

Molecular Formula

C24H17N3

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C24H17N3/c1-3-11-19(12-4-1)23-25-26-24(20-13-5-2-6-14-20)27(23)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H

InChI Key

AOQKGYRILLEVJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
  • Material Science

    The presence of aromatic groups (phenyl and naphthyl) suggests potential applications in the development of new organic materials. Aromatic rings can contribute to properties like rigidity, thermal stability, and conductivity, making them valuable in areas like organic electronics or polymers .

  • Medicinal Chemistry

    Triazole rings are a common functional group found in many bioactive molecules. Some triazole-containing drugs are used as antifungal, antibacterial, and anticancer agents . Further research is needed to determine if 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole possesses any specific biological activities.

  • Supramolecular Chemistry

    The combination of aromatic and triazole units could be of interest for researchers studying supramolecular interactions. These interactions involve non-covalent bonding between molecules, and can be used to design new functional materials or catalysts .

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole has the molecular formula C24H17N3 and a molecular weight of 347.41 g/mol. This compound features a triazole ring substituted with phenyl and naphthyl groups, contributing to its distinct physical and chemical properties. The presence of these aromatic systems enhances its stability and solubility in organic solvents .

The reactivity of 3,5-diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole can be examined through various chemical transformations typical of triazole derivatives:

  • Nucleophilic Substitution: The triazole ring can undergo nucleophilic attack at the nitrogen atoms.
  • Electrophilic Aromatic Substitution: The phenyl and naphthyl groups can participate in electrophilic substitutions under appropriate conditions.
  • Cycloaddition Reactions: The triazole moiety can react with alkynes or alkenes via cycloaddition mechanisms .

Triazole compounds are known for their wide range of biological activities. Specifically, 3,5-diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole has been studied for:

  • Antifungal Properties: Similar compounds in the triazole class exhibit significant antifungal activity against various pathogens.
  • Anticancer Activity: Some studies suggest potential anticancer effects due to the ability to interfere with cellular pathways involved in tumor growth .
  • Anti-inflammatory Effects: Triazoles have also shown promise in modulating inflammatory responses in biological systems.

The synthesis of 3,5-diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole can be achieved through several methodologies:

  • One-Pot Reactions: Utilizing amidines and hydrazines in the presence of a catalyst allows for efficient formation of triazoles.
  • Metal-Catalyzed Reactions: Methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for synthesizing 1,2,4-triazoles from appropriate precursors .
  • Electrochemical Methods: Recent advancements include electrochemical synthesis techniques that provide environmentally friendly routes to produce triazole derivatives .

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for use as antifungal agents and potential anticancer drugs.
  • Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals with fungicidal properties.
  • Material Science: Due to its stable structure, it is investigated for use in advanced materials and coatings .

Research into the interactions of 3,5-diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole with biological targets is ongoing. Studies focus on:

  • Binding Affinity: Investigating how this compound interacts with specific enzymes or receptors relevant to its biological activity.
  • Mechanistic Pathways: Understanding how the compound influences cellular mechanisms at the molecular level.

Several compounds share structural similarities with 3,5-diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole. Notable examples include:

Compound NameStructure FeaturesUnique Properties
3-Aryl-5-R-substituted 1H-1,2,4-triazolesVarying aryl groups at position 3Diverse biological activities
4-Aryl-3-thio-substituted triazolesSulfur atom substitution at position 4Enhanced reactivity
5-AlkyltriazolesAlkyl groups at position 5Improved solubility

The uniqueness of 3,5-diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole lies in its specific substitution pattern that combines both phenyl and naphthyl groups. This configuration may enhance its biological activity compared to simpler triazoles .

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

Dates

Modify: 2023-08-15

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